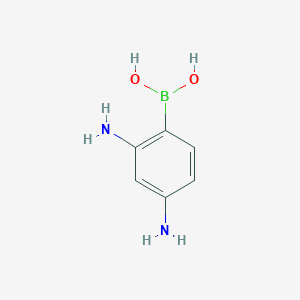
(2,4-Diaminophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Diaminophenyl)boronic acid is an organoboron compound characterized by the presence of two amino groups attached to a phenyl ring, which is further bonded to a boronic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminophenyl)boronic acid typically involves the borylation of 2,4-diaminophenyl derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Diaminophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Applications De Recherche Scientifique
(2,4-Diaminophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4-Diaminophenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications and as an enzyme inhibitor . The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3,4-Diaminophenylboronic acid
- 4-Aminophenylboronic acid
Comparison: (2,4-Diaminophenyl)boronic acid is unique due to the presence of two amino groups at the 2 and 4 positions on the phenyl ring, which significantly influences its chemical reactivity and binding properties. Compared to phenylboronic acid, it has enhanced nucleophilicity and can form more stable complexes with diols. The presence of two amino groups also allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H9BN2O2 |
|---|---|
Poids moléculaire |
151.96 g/mol |
Nom IUPAC |
(2,4-diaminophenyl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,8-9H2 |
Clé InChI |
OMOPMHHOAMPUJU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


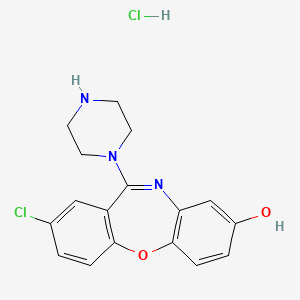
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)

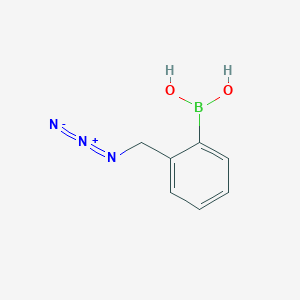
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
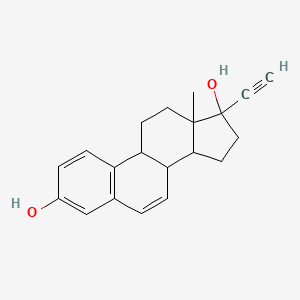
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)


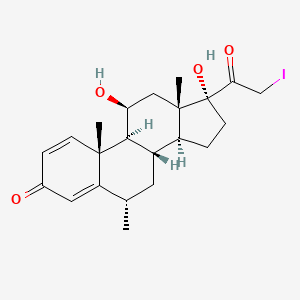
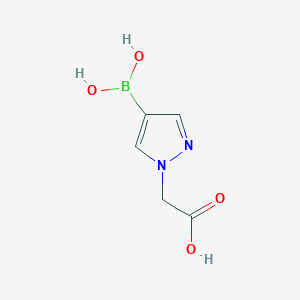
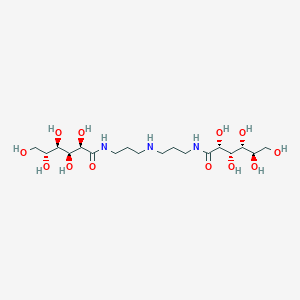
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)

